molecular formula C11H24ClN B1484887 3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2097979-44-5

3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1484887
CAS No.: 2097979-44-5
M. Wt: 205.77 g/mol
InChI Key: ASHDNHHPCXNZAI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H27N·HCl. It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a dimethylpropan-1-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylamine, which is commercially available.

    Alkylation: Cyclohexylamine is alkylated using 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms the intermediate 3-Cyclohexyl-2,2-dimethylpropan-1-amine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a similar cyclohexyl group but lacking the dimethylpropan-1-amine structure.

    2,2-Dimethylpropan-1-amine: Lacks the cyclohexyl group but shares the dimethylpropan-1-amine backbone.

Uniqueness

3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride is unique due to the combination of the cyclohexyl group and the dimethylpropan-1-amine structure. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-cyclohexyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,9-12)8-10-6-4-3-5-7-10;/h10H,3-9,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHDNHHPCXNZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride

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